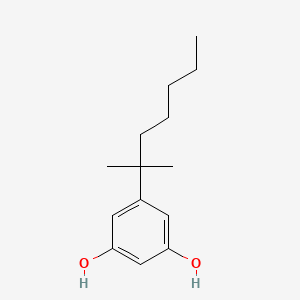

1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

Description

Overview of Phenolic Compounds and their Research Significance

Phenolic compounds are a large and diverse group of chemical substances characterized by an aromatic ring bearing one or more hydroxyl groups. cas.orgchemsrc.com They are ubiquitous in nature, found extensively in plants, where they serve functions such as defense against pathogens and UV radiation. cas.org In academic research, phenolic compounds have garnered significant interest due to their wide range of biological activities and potential health benefits. cas.orgchemeo.com

The research significance of these compounds is largely rooted in their antioxidant properties. nih.gov Many studies have highlighted their roles as anti-inflammatory, anti-aging, and antiproliferative agents. cas.org This has led to extensive investigation into their potential for managing various health conditions. chemeo.com The great variety in their chemical structures, from simple phenols to complex polyphenols like flavonoids and tannins, accounts for their myriad biological effects and makes them a fertile ground for chemical and medical research. cas.orgchemsrc.comcas.org

Historical Context of Resorcinol (B1680541) and its Derivatives in Chemical Sciences

Resorcinol, systematically named 1,3-Benzenediol, is a foundational compound in this class of phenolics. hmdb.ca Its history in chemical sciences dates back to 1864, when it was first prepared by Austrian chemist Heinrich Hlasiwetz and his colleague Ludwig Barth. epa.gov Initially, it was produced through methods like the disulfonation of benzene (B151609) followed by hydrolysis or by melting various natural resins with potassium hydroxide. epa.gov

Industrially, resorcinol became a crucial chemical intermediate. appchemical.com Its unique molecular structure allows it to be used in the synthesis of a wide array of other organic compounds, including pharmaceuticals and dyes. epa.govresearchgate.net A primary application of resorcinol is in the production of resins, particularly when condensed with formaldehyde. epa.govappchemical.com These resorcinol-formaldehyde resins are key components in high-performance adhesives, especially for bonding rubber to reinforcing fibers in tires and for durable, waterproof wood glues. researchgate.netresearchgate.netwho.int The versatility and reactivity of the resorcinol molecule have cemented its importance in both historical and modern chemical technology. europa.eu

Classification of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- within Chemical Taxonomy

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- belongs to a specific subgroup of phenolic lipids known as alkylresorcinols (or resorcinolic lipids). This classification is based on its distinct chemical structure:

Parent Moiety: The core of the molecule is 1,3-Benzenediol (resorcinol), a 1,3-dihydroxybenzene ring. hmdb.ca

Substituent Group: Attached to the 5th carbon of the benzene ring is a 1,1-dimethylhexyl group. This is an eight-carbon alkyl chain with a specific branched structure.

Alkylresorcinols are amphiphilic molecules, meaning they possess both a hydrophilic (water-loving) polar resorcinol head and a hydrophobic (water-repelling) non-polar alkyl tail. This dual nature influences their chemical behavior and biological interactions. While specific experimental data for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is not widely available in public literature, its properties can be inferred from closely related compounds. For instance, 5-(1,1-Dimethylheptyl)resorcinol shares a similar branched alkyl chain structure.

Table 1: General Chemical Identification of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

| Property | Value |

|---|---|

| IUPAC Name | 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- |

| Synonyms | 5-(1,1-dimethylhexyl)resorcinol |

| Chemical Class | Alkylresorcinol, Phenolic Lipid |

| Parent Compound | Resorcinol (1,3-Benzenediol) |

| Molecular Formula | C₁₄H₂₂O₂ |

| Core Structure | 1,3-dihydroxybenzene ring |

| Key Substituent | 1,1-dimethylhexyl group at position 5 |

Rationale for Dedicated Academic Investigation of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

The dedicated academic investigation of specific molecules like 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is driven by the established biological significance of the broader alkylresorcinol class. Research has shown that various alkylresorcinols exhibit a range of biological activities, including antimicrobial, antioxidant, and antigenotoxic effects. researchgate.netnih.gov The parent compound, resorcinol, has also been studied for its ability to protect human skin cells from damage by activating antioxidant signaling pathways. nih.gov

The primary rationale for investigating this particular derivative lies in understanding structure-activity relationships. The biological and chemical properties of alkylresorcinols are known to be influenced by the length and branching of the alkyl side chain. By synthesizing and studying novel variants like the 5-(1,1-dimethylhexyl) derivative, researchers aim to elucidate how modifications to the alkyl chain affect the molecule's activity.

Specific areas of academic interest include:

Antimicrobial and Antifungal Activity: Different resorcinol derivatives have shown potent activity against various microbes and fungi, including dermatophytes. nih.gov Investigating a new derivative could lead to the discovery of agents with improved efficacy or a different spectrum of activity.

Antioxidant Potential: The resorcinol moiety is a known antioxidant. Research seeks to determine how the bulky, branched 1,1-dimethylhexyl group influences the ability of the hydroxyl groups to scavenge free radicals compared to other straight-chain or branched-chain alkylresorcinols. researchgate.net

Enzyme Inhibition: Alkylresorcinols have been shown to inhibit certain metabolic enzymes. The specific shape and size of the 5-(1,1-dimethylhexyl) side chain could confer selectivity for different enzyme targets.

Table 2: Research Focus Areas for Alkylresorcinol Derivatives

| Research Area | Investigated Biological Effect | Rationale |

|---|---|---|

| Microbiology | Antimicrobial, Antifungal, Antiparasitic Activity | Discovery of new therapeutic agents. nih.gov |

| Biochemistry | Antioxidant and Antigenotoxic Effects | Protection against cellular damage. researchgate.net |

| Cell Biology | Cytotoxicity against Cancer Cells | Potential development of anticancer compounds. |

| Enzymology | Inhibition of Metabolic Enzymes | Understanding molecular mechanisms and potential therapeutic targets. |

In essence, the academic investigation of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is a targeted effort to expand the chemical library of bioactive resorcinolic lipids and to systematically map how structural modifications translate into functional differences at a molecular and cellular level.

Structure

3D Structure

Properties

CAS No. |

78945-29-6 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

5-(2-methylheptan-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C14H22O2/c1-4-5-6-7-14(2,3)11-8-12(15)10-13(16)9-11/h8-10,15-16H,4-7H2,1-3H3 |

InChI Key |

ZQXKNTJUDCHFPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzenediol, 5 1,1 Dimethylhexyl and Its Analogues

Retrosynthetic Analysis of the 1,3-Benzenediol Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. acs.org For the 1,3-benzenediol (resorcinol) core, the analysis can proceed along several established industrial synthesis routes.

One common disconnection involves breaking the carbon-oxygen bonds, leading back to precursors that can be hydroxylated. A primary industrial route starts from benzene (B151609). sciencemadness.org The retrosynthetic disconnection would therefore be:

C-O bond disconnection: This suggests a hydroxylation process. Industrially, this is not a direct hydroxylation but a multi-step process. A key precursor is 1,3-diisopropylbenzene, which itself comes from the dialkylation of benzene with propylene. sciencemadness.orgnih.gov The diisopropylbenzene is then subjected to oxidation and a Hock rearrangement to yield resorcinol (B1680541) and acetone. sciencemadness.org

C-S bond disconnection: An older, though less common due to waste generation, retrosynthetic pathway considers the sulfonation of benzene. wikipedia.org Benzene is disulfonated to benzene-1,3-disulfonic acid. A C-S bond disconnection suggests this intermediate, which can be converted to resorcinol via fusion with potassium hydroxide. britannica.com

C-N bond disconnection: Another route involves nitrogen-containing precursors. Disconnecting the C-O bonds via a hypothetical hydrolysis step leads to 3-aminophenol (B1664112) or 1,3-diaminobenzene. wikipedia.orgchemicalbook.com In the forward direction, these amines can be converted to the corresponding diazonium salts, which are then hydrolyzed to yield the resorcinol core. wikipedia.orgbritannica.com

These approaches highlight that the synthesis of the basic resorcinol skeleton is well-established, typically starting from inexpensive hydrocarbon feedstocks like benzene. The primary challenge lies in the subsequent regioselective introduction of the alkyl substituent.

Strategies for the Stereoselective and Regioselective Installation of the 5-(1,1-dimethylhexyl) Side Chain

The introduction of an alkyl group at the C5 position of the resorcinol ring is complicated by the electronic properties of the dihydroxy-substituted ring. The two hydroxyl groups are powerful activating, ortho, para-directing groups, meaning they direct electrophilic attack to the C2, C4, and C6 positions. The C5 position is meta to both hydroxyls and is therefore the least nucleophilic position on the ring, making direct electrophilic substitution at this site challenging. Consequently, direct Friedel-Crafts alkylation is generally not a viable strategy for synthesizing 5-alkylresorcinols. youtube.comstackexchange.com More sophisticated, multi-step strategies are required.

Direct Friedel-Crafts alkylation of resorcinol itself is problematic for several reasons. The phenolic hydroxyl groups can coordinate with the Lewis acid catalyst, deactivating it and the ring. stackexchange.com Furthermore, the reaction is prone to polyalkylation and rearrangements, and as mentioned, substitution would be strongly favored at the C2, C4, or C6 positions. youtube.com

To achieve C5 substitution, indirect methods are employed, often starting with a precursor where the substitution pattern is already established. A common strategy involves using 3,5-dihydroxybenzoic acid or its derivatives. For example, a sequence could involve:

Conversion of the carboxylic acid to a ketone via reaction with an organolithium reagent.

Modification of the resulting ketone to introduce the desired side chain.

Removal of the carbonyl group through reduction.

This circumvents the regioselectivity problem of direct alkylation on the resorcinol ring.

A more reliable and versatile approach involves building the side chain through a series of functional group transformations on a pre-functionalized aromatic core. This method offers superior control over both regiochemistry and the final structure of the side chain. A common starting material for this approach is 3,5-dimethoxybenzaldehyde (B42067) or 3,5-dimethoxyacetophenone, where the hydroxyl groups are protected as methyl ethers.

A plausible synthetic sequence to obtain the 1,1-dimethylhexyl side chain is as follows:

Grignard Addition: Start with 3,5-dimethoxyacetophenone. Reaction with pentylmagnesium bromide (a Grignard reagent) would attack the electrophilic carbonyl carbon, forming a tertiary alcohol after aqueous workup.

Dehydration: The resulting tertiary benzylic alcohol can be readily dehydrated under acidic conditions to form an alkene.

Reduction: The double bond of the alkene is then reduced to a saturated alkyl chain. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) is a standard method for this transformation.

Deprotection: The final step is the cleavage of the methyl ether protecting groups to reveal the free hydroxyl groups of the resorcinol core. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃). rsc.org

This multi-step pathway ensures the side chain is constructed at the correct position (C5 relative to the hydroxyls) and with the specific branched structure of a 1,1-dimethylhexyl group.

Protecting Group Chemistry in the Synthesis of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org In the synthesis of 5-alkylated resorcinols, the high reactivity of the phenolic hydroxyl groups necessitates their protection.

The hydroxyl groups are acidic and can react with bases and nucleophiles (like Grignard reagents). They are also strongly activating, which can lead to unwanted side reactions such as over-alkylation or oxidation. oup.com

Common Protecting Groups for Phenols:

Methyl Ethers: As seen in the strategy starting from 3,5-dimethoxybenzaldehyde, methyl ethers are a robust and common protecting group for phenols. They are stable to a wide range of conditions, including organometallic reagents and catalytic hydrogenation. uchicago.edu Deprotection, however, requires harsh conditions, typically treatment with boron tribromide (BBr₃) or hydrobromic acid (HBr).

Benzyl (B1604629) Ethers (Bn): Benzyl ethers are another popular choice. They are introduced using benzyl bromide or chloride under basic conditions. A key advantage is that they can be removed under mild, neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), a process known as hydrogenolysis. This deprotection method is often compatible with other functional groups.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are also used. They are typically stable to basic and organometallic reagents but are cleaved under acidic conditions or with a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

| Protecting Group | Protection Reagent | Deprotection Conditions | Stability Notes |

|---|---|---|---|

| Methyl (Me) | Dimethyl sulfate (B86663), MeI | BBr₃, HBr | Very stable; requires harsh deprotection. |

| Benzyl (Bn) | Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Cleaved under reductive conditions. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | H⁺ or F⁻ (e.g., TBAF) | Sensitive to acid and fluoride ions. |

Chemoenzymatic and Biocatalytic Approaches to 1,3-Benzenediol Derivatives

Modern synthetic chemistry increasingly turns to chemoenzymatic and biocatalytic methods to achieve high selectivity under mild, environmentally friendly conditions. nih.gov The selective hydroxylation of aromatic compounds is a particularly challenging reaction in traditional organic synthesis but is a task for which many enzymes are well-suited. researchgate.net

Enzymes such as cytochrome P450 monooxygenases, flavin-dependent monooxygenases (FMOs), and dioxygenases can catalyze the regio- and stereoselective hydroxylation of aromatic rings. nih.govnih.gov For instance, FMOs have been shown to catalyze the hydroxylation of various phenolic compounds. nih.gov Unspecific peroxygenases (UPOs) can hydroxylate benzene to produce phenol (B47542) and hydroquinone. nih.gov

While a direct, single-step enzymatic synthesis of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is not yet established, biocatalysis offers potential pathways to key intermediates:

Regioselective Hydroxylation: An engineered enzyme could potentially hydroxylate a pre-alkylated phenol to introduce a second hydroxyl group at the meta position, forming the resorcinol core with the side chain already in place.

Precursor Synthesis: Biocatalysis could be used to produce hydroxylated aromatic precursors from simple feedstocks. For example, microbes can convert benzene into phenols and diols, which could then be used in subsequent chemical steps.

Chemoenzymatic strategies combine enzymatic reactions with traditional chemical synthesis. A potential route could involve an enzymatic hydroxylation to create a key intermediate, followed by chemical steps to complete the side-chain installation and any necessary functional group manipulations. mdpi.com

Synthesis of Structurally Related Analogues and Derivatives of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

The synthetic methodologies developed for 5-alkylresorcinols are often flexible, allowing for the creation of a library of analogues with varying side-chain structures. These analogues are valuable for structure-activity relationship (SAR) studies in fields like materials science and medicinal chemistry.

Much of the synthetic work in this area has focused on 5-n-alkylresorcinols, which are naturally occurring phenolic lipids found in whole grains like wheat and rye. beilstein-journals.orgnih.gov The synthetic strategies for these compounds often rely on building the side chain from a functional group attached to the C5 position of a protected resorcinol.

Common methods for synthesizing these analogues include:

Wittig Reaction: A highly effective method for forming carbon-carbon double bonds. The reaction between an aldehyde (e.g., 3,5-dimethoxybenzaldehyde) and a phosphonium (B103445) ylide derived from a long-chain alkyl halide can generate a 5-(1-alkenyl)resorcinol derivative. Subsequent hydrogenation of the double bond yields the desired 5-n-alkylresorcinol. beilstein-journals.orgnih.gov

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction can be used to connect a terminal alkyne with an aryl halide. For example, 1-bromo-3,5-dimethoxybenzene (B32327) could be coupled with a long-chain alkyne. The resulting triple bond can then be reduced to a saturated alkyl chain. rsc.org

These methods have been successfully applied to synthesize a range of 5-n-alkylresorcinols with chain lengths from C15 to C25. nih.govresearchgate.net

| Analogue (Side Chain) | Key Synthetic Reaction | Starting Material | Reference |

|---|---|---|---|

| n-Pentadecyl (C15:0) | Wittig Reaction & Hydrogenation | 3,5-Dimethoxybenzaldehyde | nih.gov |

| n-Heptadecyl (C17:0) | Wittig Reaction & Hydrogenation | 3,5-Dimethoxybenzaldehyde | nih.gov |

| n-Nonadecyl (C19:0) | Wittig Reaction & Hydrogenation | 3,5-Dimethoxybenzaldehyde | nih.gov |

| n-Heneicosyl (C21:0) | Wittig Reaction & Hydrogenation | 3,5-Dimethoxybenzaldehyde | nih.gov |

| n-Tricosyl (C23:0) | Wittig Reaction & Hydrogenation | 3,5-Dimethoxybenzaldehyde | nih.gov |

| n-Pentacosyl (C25:0) | Wittig Reaction & Hydrogenation | 3,5-Dimethoxybenzaldehyde | nih.gov |

| n-Propyl (C3:0) | Sonogashira Coupling & Hydrogenation | 1-Iodo-3,5-dimethoxybenzene | rsc.org |

| n-Pentyl (C5:0) | Sonogashira Coupling & Hydrogenation | 1-Iodo-3,5-dimethoxybenzene | rsc.org |

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by probing the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the resorcinol (B1680541) ring, the phenolic hydroxyl groups, and the aliphatic protons of the 1,1-dimethylhexyl side chain. The chemical shifts, integration values, and splitting patterns of these signals would confirm the substitution pattern of the benzene (B151609) ring and the structure of the alkyl group.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- would display unique signals for each carbon atom in a different chemical environment. This includes the aromatic carbons of the benzenediol ring (with distinct shifts for the hydroxyl-substituted, alkyl-substituted, and unsubstituted carbons) and the aliphatic carbons of the 1,1-dimethylhexyl group.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY would reveal proton-proton couplings, helping to assign protons on the alkyl chain and the aromatic ring. HSQC would correlate proton signals with their directly attached carbon signals, providing definitive assignments for the carbon skeleton.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

MS: Standard mass spectrometry would provide the molecular weight of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, confirming the expected mass. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic fragments resulting from the cleavage of the alkyl side chain and the resorcinol core.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Detailed experimental MS and HRMS data for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- are not widely available in scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. tandfonline.com

IR Spectroscopy: The IR spectrum of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups. libretexts.orglibretexts.org Characteristic C-H stretching vibrations for the aromatic ring and the aliphatic side chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations would be present around 1200-1300 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. Specific vibrational modes of the alkyl chain would also be observable.

Specific experimental IR and Raman spectra for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- are not publicly documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is expected to show absorption maxima characteristic of the substituted benzenediol chromophore. spcmc.ac.in The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring.

Specific experimental UV-Vis absorption data for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is not available in the surveyed literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netslu.se In GC-MS, the components of a sample are separated in the gas phase by a chromatography column and then detected by a mass spectrometer.

For 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, GC-MS analysis would serve two primary purposes: purity assessment and structural confirmation. The gas chromatogram would indicate the presence of any volatile impurities. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions. The mass spectrum of the eluting peak would provide its molecular weight and fragmentation pattern, which can be compared with known data or used for structural elucidation. Often, derivatization is employed for phenolic compounds to increase their volatility and improve their chromatographic behavior. researchgate.netslu.se

A specific experimental GC-MS chromatogram and mass spectrum for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- are not available in the public domain.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-alkylresorcinols, including 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-. This method is widely employed for the separation, identification, and quantification of this class of compounds in various matrices.

Reverse-phase HPLC is the most common approach for the analysis of alkylresorcinols. In this technique, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The lipophilic alkyl chain of 5-alkylresorcinols leads to their retention on the nonpolar stationary phase, while the polar resorcinol head allows for elution with an appropriate mobile phase.

A variety of mobile phase compositions have been utilized for the separation of alkylresorcinols. A common mobile phase consists of a gradient mixture of an aqueous component, often with a small amount of acid such as formic acid or acetic acid to improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating a homologous series of alkylresorcinols with varying alkyl chain lengths.

Detection of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- and related compounds is typically achieved using ultraviolet (UV) detection. The resorcinol ring exhibits strong absorbance in the UV region, with a maximum absorption wavelength (λmax) around 280 nm. This allows for sensitive and selective detection. Diode array detectors (DAD) or photodiode array (PDA) detectors are particularly useful as they can acquire the full UV spectrum of the eluting peaks, aiding in compound identification and purity assessment.

For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (MS). This hyphenated technique, LC-MS, provides molecular weight and fragmentation information, which is invaluable for unequivocal compound identification.

Table 1: Representative HPLC Conditions for Alkylresorcinol Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's structure and properties.

To date, a specific crystal structure for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- has not been reported in publicly available databases. However, the crystal structures of the parent compound, resorcinol (1,3-benzenediol), and other 5-substituted derivatives have been extensively studied. These studies provide a framework for understanding the potential solid-state packing and hydrogen-bonding networks that 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- might adopt.

Resorcinol itself is known to exist in two polymorphic forms at ambient pressure, the α- and β-forms. Both forms are characterized by extensive intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules, forming complex networks. The introduction of a bulky, non-polar 1,1-dimethylhexyl group at the 5-position is expected to significantly influence the crystal packing. The hydrophobic alkyl chains would likely segregate from the hydrophilic resorcinol moieties, potentially leading to layered structures or other packing motifs that accommodate both polar and non-polar interactions.

The determination of the crystal structure of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- would require the growth of single crystals of suitable quality. These crystals would then be subjected to X-ray diffraction analysis, where the diffraction pattern of X-rays passing through the crystal is collected and analyzed to determine the electron density distribution, and thus the atomic positions within the crystal lattice.

Table 2: Crystallographic Data for α-Resorcinol (for comparative purposes)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.53 |

| b (Å) | 9.53 |

| c (Å) | 5.66 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chiroptical Methods for Stereochemical Analysis (if applicable to chiral analogues)

The 1,1-dimethylhexyl substituent in 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- contains a chiral center at the carbon atom to which the two methyl groups and the hexyl chain are attached. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-1,3-Benzenediol, 5-(1,1-dimethylhexyl)-. Chiroptical methods are essential for the stereochemical analysis of such chiral molecules, providing information about their absolute configuration and enantiomeric purity.

The primary chiroptical techniques include optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD).

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. Chiral chromophores, or achiral chromophores in a chiral environment, will exhibit characteristic CD signals. The resorcinol ring in 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is an achiral chromophore, but its electronic transitions can be perturbed by the chiral 1,1-dimethylhexyl group, leading to induced circular dichroism (ICD). The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the chiral center through empirical rules or by comparison with quantum chemical calculations.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in optical rotation as a function of wavelength. An ORD spectrum displays the characteristic Cotton effect in the vicinity of an absorption band of a chromophore.

Table 3: Overview of Chiroptical Techniques

| Technique | Principle | Information Obtained |

| Optical Rotation | Measures rotation of plane-polarized light | Sign and magnitude of optical activity |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light | Information on absolute configuration and conformation |

| Optical Rotatory Dispersion (ORD) | Measures the change of optical rotation with wavelength | Relates optical rotation to electronic transitions |

Natural Occurrence and Biosynthetic Pathways

Identification of Natural Sources Containing 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- and Related Compounds

The presence of these amphiphilic molecules has been documented in a variety of natural sources, where they are thought to play roles as phytoanticipins and allelochemicals. nih.gov

While the specific compound 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is not extensively detailed in readily available literature, the broader class of 5-alkylresorcinols is well-documented in the plant kingdom. They are particularly abundant in the grains of cereals such as wheat, rye, and barley, where they are concentrated in the outer layers of the seed. nih.gov For instance, root exudates of rice (Oryza spp.) and sorghum (Sorghum spp.) have been found to contain mixtures of alkylresorcinols. nih.gov Other plant sources include the cashew nut shell (Anacardium occidentale), mango (Mangifera indica), and ginkgo (Ginkgo biloba). wikipedia.org The pseudocereal quinoa is noted for its unique profile of both straight-chain and branched-chain alkylresorcinols. mdpi.com

Table 1: Documented Plant Sources of Alkylated Resorcinols

| Plant Family | Genus/Species | Common Name | Plant Part(s) |

| Poaceae | Triticum aestivum | Wheat | Grain (bran) |

| Poaceae | Secale cereale | Rye | Grain (bran), Leaves |

| Poaceae | Hordeum vulgare | Barley | Grain |

| Poaceae | Oryza sativa | Rice | Roots |

| Poaceae | Sorghum bicolor | Sorghum | Roots |

| Anacardiaceae | Anacardium occidentale | Cashew | Nut shell oil |

| Anacardiaceae | Mangifera indica | Mango | Peels, Pulp |

| Ginkgoaceae | Ginkgo biloba | Ginkgo | Leaves, Pulp |

| Amaranthaceae | Chenopodium quinoa | Quinoa | - |

Alkylresorcinols are not limited to the plant kingdom and have been isolated from a range of fungi, lichens, and microorganisms. In fungi, the biosynthesis of resorcinolic lipids has been studied in Neurospora crassa. nih.gov Lichens, which are a symbiotic association of a fungus and an alga or cyanobacterium, are also known to produce a variety of secondary metabolites, including resorcinol (B1680541) derivatives. For example, 5-methyl-1,3-benzenediol has been identified in the lichen Parmotrema tinctorum. nih.govnih.gov

Bacteria are another significant source of alkylated resorcinols. The antibiotic DB-2073, a dialkylresorcinol, is produced by a Pseudomonas species. wikipedia.org Alkylresorcinols are also major components of the protective outer shell of cysts in the bacterium Azotobacter. wikipedia.org Recent studies have identified a type III polyketide synthase cluster involved in the biosynthesis of long-chain alkylresorcinols in the bacterial phylum Planctomycetota. nih.gov

Table 2: Documented Fungal, Lichen, and Microbial Sources of Alkylated Resorcinols

| Kingdom/Domain | Phylum/Class | Genus/Species | Compound Class/Example |

| Fungi | Ascomycota | Neurospora crassa | Resorcinolic lipids |

| Fungi (Lichen) | Lecanoromycetes | Parmotrema tinctorum | 5-methyl-1,3-benzenediol |

| Bacteria | Proteobacteria | Pseudomonas sp. | DB-2073 (2-n-hexyl-5-n-propylresorcinol) |

| Bacteria | Proteobacteria | Azotobacter vinelandii | Alkylresorcinols |

| Bacteria | Planctomycetota | Multiple species | Pentadecyl- and heptadecylresorcinols |

Proposed Biosynthetic Routes to Alkylated Resorcinols

The biosynthesis of alkylated resorcinols is primarily understood to proceed through pathways involving polyketide synthases, with precursors derived from fatty acid metabolism.

The formation of the resorcinol ring and the attachment of the alkyl chain are catalyzed by specialized type III polyketide synthases (PKSs), often referred to as alkylresorcinol synthases (ARSs). nih.govnih.gov These enzymes utilize a starter unit, typically a long-chain fatty acyl-CoA, and perform a series of condensation reactions with malonyl-CoA as the extender unit. researchgate.net This process results in a polyketide intermediate that undergoes cyclization and aromatization to form the 5-alkylresorcinol structure. nih.gov Type III PKSs are known for their versatility in producing a wide array of natural products. nih.govwikipedia.org In microorganisms, these enzymes have been characterized in species such as Azotobacter vinelandii and Neurospora crassa. nih.govnih.gov In plants, alkylresorcinol synthases have been identified and studied in sorghum and rice. nih.gov

The alkyl side chain of 5-alkylresorcinols is derived from fatty acid metabolism. nih.gov The biosynthesis initiates with a fatty acid unit, which is incorporated as a fatty acyl-CoA starter molecule by the alkylresorcinol synthase. nih.govresearchgate.net Evidence strongly suggests that the alkyl residues of these compounds originate from fatty acids. mdpi.com The biosynthesis of fatty acids themselves begins with the two-carbon donor, acetyl-CoA. nih.gov

While the direct incorporation of isoprenoid precursors into the alkyl chain of resorcinols is not the primary described pathway, isoprenoids are a vast class of natural products built from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These precursors are themselves synthesized through the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Although distinct from the fatty acid synthesis pathway that provides the direct precursors for alkylresorcinols, both pathways utilize acetyl-CoA as a fundamental building block. nih.gov In some complex natural product biosyntheses, there can be crosstalk between fatty acid and isoprenoid pathways, but for alkylresorcinols, the direct precursors are fatty acyl-CoAs.

Chemotaxonomic Significance of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-

The distribution and structural diversity of alkylresorcinols hold chemotaxonomic significance. The specific profile of alkylresorcinol homologs, varying in the length and saturation of the alkyl chain, can be characteristic of certain plant families and even species. nih.gov For example, their high concentration in the bran of wheat and rye has led to their use as biomarkers for whole-grain intake in human dietary studies. wikipedia.org The unique presence of branched-chain alkylresorcinols in quinoa also serves as a distinguishing chemical feature. mdpi.com In microorganisms, the presence of specific alkylresorcinol biosynthesis gene clusters can be used for phylogenetic and ecological studies. nih.gov The identification of these compounds in different organisms helps in understanding the evolutionary relationships and the distribution of specific metabolic pathways across the domains of life.

Mechanistic Biological Investigations Non Clinical Focus

In Vitro Cellular and Molecular Pathway Modulation Studies

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- has demonstrated notable antioxidant properties in various in vitro assays. Its ability to scavenge free radicals is a key aspect of this activity. The antioxidant capacity has been quantified using several methods, with the half-maximal inhibitory concentration (IC50) values indicating its potency. For instance, in the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the IC50 value was determined to be 17.77 μg/mL. researchgate.net In the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, it showed an IC50 of 1.94 μg/mL, and in the DMPD•+ (N,N-dimethyl-p-phenylenediamine) radical scavenging assay, the IC50 was 19.25 μg/mL. researchgate.net Furthermore, its superoxide radical scavenging and Fe²⁺ chelating effects were observed with IC50 values of 53.30 μg/mL and 2.83 μg/mL, respectively. researchgate.net

The mechanisms underlying this radical scavenging activity have been investigated through computational studies. These analyses suggest that 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- can act as a potent scavenger of hydroxyl (HO•) radicals in both polar and lipid media, primarily through the Formal Hydrogen Transfer (FHT) mechanism. researchgate.net In aqueous environments, it demonstrates excellent scavenging activity towards the hydroperoxyl (HOO•) radical via the Single Electron Transfer (SET) mechanism, even outperforming the common synthetic antioxidant Butylated Hydroxytoluene (BHT). researchgate.net In lipid media, its scavenging of HOO• radicals is moderate and occurs through the FHT mechanism. researchgate.net

| Assay | IC50 Value (μg/mL) |

|---|---|

| DPPH• Scavenging | 17.77 |

| ABTS•+ Scavenging | 1.94 |

| DMPD•+ Scavenging | 19.25 |

| Superoxide Radical Scavenging | 53.30 |

| Fe²⁺ Chelating | 2.83 |

The anti-inflammatory properties of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- have been noted, with research suggesting its involvement in modulating key inflammatory pathways. nbinno.com It is suggested that the compound may exert anti-inflammatory effects through its interaction with the endocannabinoid system, which is known to play a role in regulating inflammation. researchgate.net Specifically, its derivatives have been investigated for their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). caldic.com Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation, and excessive NO can interact with oxygen radicals to form highly reactive peroxynitrite, which in turn induces inflammatory cellular cytokines and COX-2. caldic.com

Research has indicated that 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- and its derivatives possess antimicrobial and antifungal properties. nbinno.com While the precise mechanisms of action are still under investigation, it is believed that these compounds may disrupt the cell membranes of bacterial and fungal cultures. The lipophilic nature of the alkylresorcinol structure may facilitate its interaction with and penetration of microbial cell membranes, leading to loss of integrity and cell death. Some studies on plant extracts containing related phenolic compounds have shown efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netmdpi.com

While direct studies on 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- are limited in this area, research on a closely related compound, 5-methyl-1,3-benzenediol, provides insights into potential apoptotic and anti-angiogenic effects. A study on this related compound demonstrated a significant reduction in the viability of various cancer cell lines, with IC50 values ranging from 1.2 to 12.8 μg/ml. nih.gov The induction of apoptosis was confirmed by the activation of the caspase cascade and an accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle. nih.gov

Furthermore, the anti-angiogenic potential of this related compound was assessed using the in ovo Yolk Sac Membrane (YSM) assay, which is a model for studying the formation of new blood vessels. nih.govnih.govresearchgate.net The study found a significant inhibition of angiogenesis in this model system. nih.gov

1,3-Benzenediol, 5-(1,1-dimethylhexyl)- and its synthetic derivatives have been shown to interact with cannabinoid receptors CB1 and CB2. nih.govresearchgate.net It is believed to act as a competitive inhibitor of these receptors. google.comchemicalbook.com Due to its structure, it is thought to bind to the cannabinoid receptors without activating them, thereby blocking the effects of other cannabinoids. google.com Some synthetic derivatives of olivetol have been characterized as partial agonists at CB1 receptors and neutral antagonists at CB2 receptors in vitro. nih.gov

In addition to receptor interactions, 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- has been shown to inhibit the activity of several enzymes. It demonstrated inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II with Ki values of 88.05 ± 11.15 nM and 178.27 ± 35.94 nM, respectively. researchgate.net It also showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with Ki values of 3.40 ± 0.34 nM and 2.73 ± 0.18 nM, respectively. researchgate.net

| Enzyme | Ki Value (nM) |

|---|---|

| Human Carbonic Anhydrase I (hCA I) | 88.05 ± 11.15 |

| Human Carbonic Anhydrase II (hCA II) | 178.27 ± 35.94 |

| Acetylcholinesterase (AChE) | 3.40 ± 0.34 |

| Butyrylcholinesterase (BChE) | 2.73 ± 0.18 |

In Vivo Mechanistic Studies in Non-Human Model Organisms (e.g., rodents, zebrafish, microbial models)

In vivo studies using non-human model organisms have provided further insights into the mechanistic actions of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-. In a diet-induced obese zebrafish model, the compound was found to have a significant binding affinity with receptors involved in obesity. nih.govresearchgate.netmonash.edu High doses of the compound reduced excessive fat accumulation as well as triglyceride and lipid accumulation in this model. nih.govresearchgate.net

Studies in mouse models have also been conducted to investigate its effects on metabolic state and gut microbiota. nih.gov In a high-fat diet-fed mouse model, administration of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- resulted in a lowering of body weight. nih.gov Furthermore, it was observed to prevent inflammatory infiltration of the pancreas and loss of insulin secretion in a non-obese diabetic (NOD) mouse model. nih.gov These in vivo findings suggest that the compound can modulate metabolic pathways and may have a protective effect against certain metabolic disorders.

Investigations of Biological Target Engagement

The primary biological targets of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, and structurally similar compounds are the cannabinoid receptors, specifically the CB1 and CB2 receptors. The affinity of this compound for these receptors is largely attributed to its structural features, particularly the resorcinol (B1680541) core and the 5-(1,1-dimethylhexyl)- side chain.

Research into a series of resorcinol-anandamide "hybrids" has demonstrated that the presence of a 2-methyloctan-2-yl group (a close structural analog of the 1,1-dimethylhexyl group) at the 5-position of the resorcinol ring results in a significantly higher affinity for cannabinoid receptors. nih.gov This highlights the critical role of the bulky, lipophilic side chain in facilitating strong binding to the receptor's active site.

While specific binding affinity (Ki) values for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- are not extensively reported in publicly available literature, studies on analogous compounds provide valuable insights. For instance, a derivative from the resorcinol-anandamide hybrid series was found to be a potent CB1 and CB2 ligand, with Ki values comparable to the well-known synthetic cannabinoid WIN 55-212. nih.gov Furthermore, other synthetic resorcinol derivatives have been shown to possess high affinity for human CB1 receptors, with Ki values in the low nanomolar range.

In addition to the primary targets of CB1 and CB2 receptors, some evidence suggests that derivatives of this compound class may interact with other biological targets. For example, certain resorcinol derivatives have been observed to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel involved in pain sensation. Moreover, some synthetic analogs have demonstrated the ability to inhibit the reuptake of anandamide, an endogenous cannabinoid, thereby increasing its availability to activate cannabinoid receptors.

Table 1: Biological Targets of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- and Related Compounds

| Biological Target | Interaction | Evidence |

| Cannabinoid Receptor 1 (CB1) | High-affinity binding, Agonism | Inferred from structurally similar compounds |

| Cannabinoid Receptor 2 (CB2) | High-affinity binding, Agonism | Inferred from structurally similar compounds |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Activation | Observed in some resorcinol derivatives |

| Anandamide Transporter | Inhibition of reuptake | Observed in some synthetic analogs |

Elucidation of Pharmacological Pathways

Upon binding to cannabinoid receptors, 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- is expected to initiate a cascade of intracellular signaling events characteristic of cannabinoid receptor agonists. CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Activation of these receptors by an agonist like 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- leads to the inhibition of adenylyl cyclase, a key enzyme in the synthesis of cyclic adenosine monophosphate (cAMP). This results in a decrease in intracellular cAMP levels. Studies on other synthetic resorcinol-derived cannabinoid receptor ligands have confirmed this mechanism. For example, two such compounds, CB-25 and CB-52, were shown to inhibit forskolin-induced cAMP formation in cells expressing human CB1 receptors, acting as partial agonists. nih.gov

The reduction in cAMP levels has widespread downstream effects on cellular function, including the modulation of protein kinase A (PKA) activity and the expression of various genes. Research on resorcinol itself (though not in the context of cannabinoid receptor activation) has shown that it can reduce intracellular cAMP levels and PKA activity. nih.gov

Furthermore, the activation of CB1 receptors is known to modulate ion channel activity. This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Table 2: Pharmacological Pathways Associated with 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- Activation of Cannabinoid Receptors

| Pathway | Effect | Consequence |

| G-protein Coupling | Activation of Gi/o proteins | Initiation of downstream signaling |

| Adenylyl Cyclase Activity | Inhibition | Decrease in intracellular cAMP levels |

| Protein Kinase A (PKA) Activity | Reduction | Altered phosphorylation of target proteins |

| Voltage-gated Calcium Channels | Inhibition | Reduced calcium influx and neurotransmitter release |

| Inwardly Rectifying Potassium Channels | Activation | Hyperpolarization of the cell membrane |

Structure Activity Relationship Sar Studies of 1,3 Benzenediol, 5 1,1 Dimethylhexyl Analogues

Impact of Alkyl Side Chain Length and Branching on Biological Activities

The nature of the alkyl side chain at the C-5 position of the resorcinol (B1680541) ring is a critical determinant of biological activity. Both the length and branching of this chain significantly modulate the compound's physicochemical properties, such as lipophilicity, which in turn affects its interaction with biological membranes and molecular targets.

Research has shown that for linear n-alkylresorcinols, the chain length has a variable impact depending on the specific biological activity being measured. For instance, antimicrobial activity against certain microorganisms tends to be higher in analogues with longer alkyl chains. This is attributed to the increased lipophilicity, which facilitates disruption of the microbial cell membrane. Conversely, hemolytic activity is inversely proportional to chain length, with shorter chains causing more destabilization of erythrocyte membranes nih.gov.

The antioxidant activity of these compounds also shows a strong dependence on the alkyl chain. Studies on a series of 5-n-alkylresorcinols with chain lengths from C15 to C23 demonstrated an ability to reduce oxidative DNA damage researchgate.net. However, the relationship is not always linear and can be influenced by the experimental system. For example, in bulk oil systems, antioxidant activity tends to decrease as the alkyl chain length increases. In contrast, within oil-in-water emulsions, an optimal antioxidant activity is often observed at an intermediate alkyl chain length.

| Biological Activity | Effect of Increasing Chain Length | Optimal Chain Length (if applicable) | Reference |

|---|---|---|---|

| Antimicrobial Activity | Increases | N/A | nih.gov |

| Hemolytic Activity | Decreases | N/A | nih.gov |

| Antioxidant (vs. LDL Oxidation) | Effective (C15-C23) | C15:0 showed significant activity | researchgate.net |

| Neuroprotective Effect | Effective (C19:0, C21:0) | N/A | atlantis-press.com |

Role of Hydroxyl Group Substitutions and Derivatizations on Activity Profiles

The two hydroxyl groups on the benzenediol ring are fundamental to the molecule's biological activity, particularly its antioxidant capacity. These groups can donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action. Theoretical studies on resorcinol derivatives confirm that these compounds act as effective antioxidants through hydrogen atom transfer (HAT) mechanisms researchgate.net.

Modification or derivatization of these hydroxyl groups can profoundly alter the activity profile.

Esterification : Converting the hydroxyl groups into esters, for example by reacting them with fatty acids, can modulate the compound's lipophilicity and its ability to cross cell membranes. However, this derivatization typically reduces the intrinsic antioxidant activity, as the esterified hydroxyl group is no longer available for hydrogen donation mdpi.com.

Etherification : Replacing the hydroxyl hydrogen with an alkyl group to form a methoxy (B1213986) or other alkoxy derivative also blocks the hydrogen-donating ability. In a study on the related compound resveratrol, converting the hydroxyl groups to methoxy groups (forming pterostilbene) altered its activation of the PPARα receptor nih.gov. This suggests that such modifications to alkylresorcinols would similarly change their interactions with biological targets.

Metabolic Conjugation : In vivo, the hydroxyl groups are sites for metabolic conjugation, where they can be linked with glucuronide or sulfate (B86663) groups nih.gov. These metabolic products are generally more water-soluble, facilitating excretion, and have different biological activity profiles than the parent compound.

The relative position of the hydroxyl groups is also critical. The 1,3-(meta) arrangement in resorcinols provides significant antioxidant activity, though it differs from the activity profiles of 1,2-(catechol) or 1,4-(hydroquinone) dihydroxybenzenes. Catechols and hydroquinones are often considered more potent antioxidants due to their ability to form stable quinone structures upon oxidation, whereas resorcinols behave more like monohydric phenols in reactions with peroxyl radicals researchgate.net.

Influence of Aromatic Ring Substituents on Molecular Interactions

Introducing additional substituents onto the aromatic ring of 1,3-benzenediol, 5-alkyl- analogues offers another avenue for modifying their biological activity. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can alter the reactivity of the entire molecule.

Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups donate electron density to the aromatic ring. This can enhance the hydrogen-donating ability of the existing hydroxyl groups by stabilizing the resulting phenoxyl radical, potentially increasing antioxidant activity researchgate.net. The introduction of a methyl group at the C-2 position is a known natural modification found in some pseudocereals mdpi.com.

Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂) or carboxyl (-COOH) groups pull electron density away from the ring. This generally decreases the antioxidant capacity by making it more difficult for the hydroxyl groups to donate a hydrogen atom researchgate.net. However, such modifications can be used to fine-tune interactions with specific biological targets. For example, EWGs can alter the acidity of the phenolic protons or create new points of interaction (e.g., hydrogen bonding) with enzyme active sites.

The position of the new substituent (at C-2, C-4, or C-6) is also crucial. A substituent at the C-4 position, for instance, can introduce steric hindrance that may affect how the molecule binds to a receptor or enzyme. Some studies on resorcinol derivatives have shown that substitutions at the C-4 position can lead to potent tyrosinase inhibitors mdpi.com. The strategic placement of substituents can therefore direct the molecule's activity towards specific targets.

| Substituent Type | Example Group | Predicted Effect on Electron Density of Ring | Predicted Effect on Antioxidant Activity | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Increase | Increase | researchgate.net |

| Electron-Withdrawing (EWG) | -COOH, -NO₂ | Decrease | Decrease | researchgate.net |

Stereochemical Considerations in Structure-Activity Relationships (if applicable)

Stereochemistry can play a pivotal role in the biological activity of molecules, as interactions with chiral biological targets like enzymes and receptors are often stereospecific nih.gov. For analogues of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, stereochemical considerations become relevant if a chiral center is present.

The parent compound, 5-(1,1-dimethylhexyl)-1,3-benzenediol, does not possess a chiral center at the benzylic position (the carbon attached to the ring) due to the two methyl groups. However, if the alkyl side chain is modified to create a chiral center, then the different enantiomers or diastereomers could exhibit distinct biological activities. For example, an analogue such as 5-(1-methylheptyl)-1,3-benzenediol would be chiral.

While direct SAR studies on the stereoisomers of chiral 5-alkylresorcinols are limited, the principle of stereoselectivity is well-established in pharmacology. Different stereoisomers of a drug can have different potencies, mechanisms of action, or metabolic fates nih.gov. It is plausible that for chiral alkylresorcinol analogues, one enantiomer may fit more effectively into the active site of a target enzyme or interact more strongly with a biological membrane. This stereospecificity could be driven by selective uptake mechanisms or by the precise three-dimensional arrangement of functional groups required for target binding nih.gov. Therefore, in the design of novel analogues with chiral side chains, the synthesis and evaluation of individual stereoisomers would be a critical step.

Design and Synthesis of Novel Analogues with Targeted Biological Profiles

The design and synthesis of novel analogues are guided by the SAR principles established in the preceding sections. The goal is often to optimize a desired biological effect, such as enhancing antioxidant potency, increasing antimicrobial selectivity, or improving inhibitory activity against a specific enzyme like tyrosinase mdpi.compreprints.org.

The synthetic strategies for creating these novel analogues often begin with the resorcinol scaffold. A common approach involves the Friedel-Crafts acylation or alkylation of 1,3-dimethoxybenzene, followed by demethylation to reveal the free hydroxyl groups. To create diversity in the alkyl side chain, a particularly effective method has been the use of a modified Wittig reaction. This approach allows for the synthesis of a wide variety of long-chain 5-n-alkylresorcinols by reacting 3,5-dimethoxybenzaldehyde (B42067) with different alkyltriphenylphosphonium salts. The use of microwave-assisted synthesis has been shown to significantly improve reaction times and yields, providing an efficient route to these compounds beilstein-journals.orgnih.govresearchgate.net.

Based on SAR data, novel analogues can be designed with specific features:

To enhance antioxidant activity : Analogues could be designed with intermediate-length alkyl chains (for emulsion systems) or by introducing small electron-donating groups onto the aromatic ring.

To target specific enzymes : Analogues can be synthesized with side chains that mimic the natural substrate of an enzyme or with functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site. For instance, resorcinol derivatives with specific terminal amino groups have been developed as potent tyrosinase inhibitors preprints.org.

To create haptens for immunochemical detection : Functionalized analogues, where the alkyl chain is terminated with a group suitable for conjugation to a protein (e.g., a carboxylic acid), have been synthesized. These hapten derivatives are instrumental in developing antibodies for use in immunoassays to detect and quantify alkylresorcinols as biomarkers of whole-grain intake nih.gov.

These synthetic efforts, combined with a rational design approach based on SAR, enable the creation of a diverse library of 1,3-benzenediol analogues with tailored properties for various biological applications.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-. While specific DFT studies on this exact compound are not extensively documented in publicly available literature, research on analogous alkylresorcinols, such as olivetol and olivetolic acid, provides a framework for its likely electronic characteristics.

These studies reveal that the antioxidant activity of alkylresorcinols is a key aspect of their reactivity, with the ability to scavenge free radicals being a primary focus. The two main mechanisms for this activity are Formal Hydrogen Transfer (FHT) and Single Electron Transfer (SET). Calculations on olivetol and olivetolic acid have shown that they are potent scavengers of the hydroxyl radical (HO•) through the FHT mechanism in both polar and lipid environments. nih.gov In contrast, their scavenging activity towards the hydroperoxyl radical (HOO•) in aqueous media is more favorable via the SET mechanism. nih.gov

The electronic parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For alkylresorcinols, the phenolic hydroxyl groups are the primary sites of reactivity, readily donating a hydrogen atom to neutralize free radicals.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Antioxidant Activity of Related Alkylresorcinols

| Parameter | Value for Olivetol | Value for Olivetolic Acid | Mechanism | Medium |

|---|---|---|---|---|

| HO• Scavenging | Potent | Potent | FHT | Polar & Lipid |

| HOO• Scavenging | Excellent | Excellent | SET | Water |

| HOO• Scavenging | Moderate | Moderate | FHT | Lipid |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful tools to predict and analyze the interactions between a ligand, such as 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, and a biological target, typically a protein. These methods help in understanding the binding affinity, mode of interaction, and stability of the ligand-protein complex.

Studies on related alkylresorcinols have demonstrated their potential to interact with various enzymes involved in the production of reactive oxygen species (ROS). nih.gov Molecular docking analyses have shown that compounds like olivetol and olivetolic acid exhibit good affinity for enzymes such as myeloperoxidase (MP), cytochrome P450 (CP450), lipoxygenase (LOX), and xanthine oxidase (XO). nih.gov The binding is typically stabilized by hydrogen bonds formed between the hydroxyl groups of the resorcinol (B1680541) moiety and amino acid residues in the active site of the enzyme, as well as hydrophobic interactions involving the alkyl chain.

Molecular dynamics simulations can further elucidate the stability of these interactions over time, providing insights into the conformational changes in both the ligand and the protein upon binding. For 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, the bulky 1,1-dimethylhexyl group would significantly influence its binding orientation and hydrophobic interactions within the target's binding pocket.

Table 2: Predicted Binding Affinities of Related Alkylresorcinols with ROS-Producing Enzymes

| Enzyme Target | Predicted Affinity for Olivetol (kcal/mol) | Predicted Affinity for Olivetolic Acid (kcal/mol) |

|---|---|---|

| Myeloperoxidase (MP) | Good | Good |

| Cytochrome P450 (CP450) | Good | Good |

| Lipoxygenase (LOX) | Good | Good |

| Xanthine Oxidase (XO) | Good | Good |

Note: Specific numerical values for binding affinities were not provided in the source material, hence the qualitative description.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR model is built by calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity.

For alkylresorcinols, QSAR models could be developed to predict various biological endpoints, such as antioxidant capacity, enzyme inhibition, or cytotoxicity. The length and branching of the alkyl chain, as seen in the 5-(1,1-dimethylhexyl)- substituent, would be a critical descriptor influencing the hydrophobic and steric properties, and thus the biological activity.

In Silico Prediction of Metabolic Pathways (Non-Human)

In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. For alkylresorcinols, the primary metabolic pathway in mammals is the β-oxidation of the alkyl chain. nih.gov This process sequentially shortens the alkyl chain, leading to the formation of key metabolites.

For 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, it is predicted that it would undergo a similar metabolic transformation. The β-oxidation of the dimethylhexyl chain would lead to the formation of 3,5-dihydroxyphenylpropanoic acid (DHPPA) and 3,5-dihydroxybenzoic acid (DHBA). nih.gov These metabolites have been identified as major urinary products following the consumption of alkylresorcinols. nih.gov

In addition to β-oxidation, other potential metabolic transformations that can be predicted in silico include glucuronidation and sulfation of the phenolic hydroxyl groups, which are common phase II metabolic reactions for phenolic compounds. Various software platforms can simulate these metabolic pathways by considering the reactivity of different functional groups within the molecule and the known metabolic reactions catalyzed by various enzyme systems.

Table 3: Predicted Major Metabolites of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- via β-oxidation

| Metabolite Name | Abbreviation | Predicted Metabolic Pathway |

|---|---|---|

| 3,5-dihydroxyphenylpropanoic acid | DHPPA | β-oxidation |

| 3,5-dihydroxybenzoic acid | DHBA | β-oxidation |

Environmental Fate and Ecological Interactions

Occurrence and Detection in Environmental Matrices (e.g., soil, water, air)

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the occurrence and detection of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- in various environmental matrices such as soil, water, and air. Monitoring studies and environmental surveys to date have not specifically reported the presence or concentration of this particular chemical compound.

Microbial Biodegradation and Biotransformation Pathways

Detailed scientific studies on the microbial biodegradation and specific biotransformation pathways of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- are not available in the current body of scientific research. While the biodegradation of other related alkylresorcinols and alkylphenols has been investigated, the metabolic fate of the 5-(1,1-dimethylhexyl)- substituted resorcinol (B1680541) has not been specifically elucidated. Therefore, the microorganisms capable of degrading this compound and the resulting intermediate and final breakdown products remain unknown.

Ecological Roles and Interactions (e.g., plant-microbe interactions, chemical ecology)

There is no specific information available in scientific literature concerning the ecological roles and interactions of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-. Research has not yet explored its potential involvement in plant-microbe interactions, its role in chemical ecology as a signaling molecule, or any other specific interactions with organisms in the environment.

Environmental Stability and Degradation Mechanisms

Specific data on the environmental stability and the abiotic or biotic degradation mechanisms of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- are not documented in available research. Information regarding its persistence in different environmental compartments and the influence of factors such as sunlight (photodegradation), water (hydrolysis), and other chemical reactions on its breakdown is not available.

Future Research Directions and Unexplored Avenues

Development of Advanced Analytical Techniques for Trace Detection

The ability to detect and quantify minute concentrations of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- in complex matrices is fundamental to understanding its environmental fate, metabolic profile, and potential biological effects. Future research should prioritize the development of highly sensitive and specific analytical methods.

Current methodologies for the analysis of phenols and alkylphenols often involve gas chromatography (GC) and high-performance liquid chromatography (HPLC). tandfonline.comepa.gov For trace detection of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, future efforts could focus on:

Hyphenated Mass Spectrometry Techniques: The coupling of GC or HPLC with tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity. researchgate.net Developing optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods would enable the detection of the compound and its metabolites in biological fluids and environmental samples at sub-nanogram levels.

Advanced Sorbent Materials: Research into novel solid-phase extraction (SPE) sorbents could significantly improve sample cleanup and pre-concentration, thereby enhancing detection limits. tandfonline.com

Derivatization Strategies: While direct analysis is preferable, derivatization can improve the volatility and chromatographic behavior of phenolic compounds for GC analysis. libretexts.orgyoutube.com Future work could explore novel derivatizing agents that are highly specific for the hydroxyl groups of the resorcinol (B1680541) moiety, potentially introducing a fluorescent or electroactive tag for enhanced detection. americanpharmaceuticalreview.com

| Analytical Technique | Potential Application for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- |

| GC-MS/MS | Quantification in environmental samples (air, water, soil). |

| LC-MS/MS | Detection and quantification in biological matrices (plasma, urine, tissues). |

| HPLC with UV/Fluorescence Detection | Routine analysis in quality control settings. |

Exploration of Novel Synthetic Pathways

Efficient and versatile synthetic routes are crucial for producing 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- and its analogues for research purposes. While general methods for the synthesis of 5-alkylresorcinols exist, there is room for innovation. beilstein-journals.orgnih.govrsc.org

Future synthetic research could explore:

Greener Synthetic Methods: The development of more environmentally friendly synthetic pathways that minimize the use of hazardous reagents and solvents is a key area of modern organic chemistry. Microwave-assisted synthesis, for example, has been shown to be effective for the preparation of some 5-n-alkylresorcinols. beilstein-journals.orgnih.govresearchgate.net

Catalytic C-H Activation: Direct functionalization of the benzene (B151609) ring through C-H activation could provide a more atom-economical route to 5-substituted resorcinols.

Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis of the target compound.

Established synthetic strategies for related compounds often involve multi-step processes, such as the Wittig reaction followed by reduction. beilstein-journals.orgnih.govresearchgate.net A comparison of potential synthetic approaches is provided below.

| Synthetic Approach | Advantages | Disadvantages |

| Wittig Reaction | Well-established, versatile. | Can generate stoichiometric amounts of triphenylphosphine (B44618) oxide waste. |

| Friedel-Crafts Acylation/Alkylation | Direct introduction of the side chain. | Can be prone to rearrangements and polysubstitution. |

| Grignard Reaction | Forms a carbon-carbon bond effectively. | Requires anhydrous conditions and compatible functional groups. |

Identification of Undiscovered Biological Targets and Mechanisms

The broader class of 5-alkylresorcinols exhibits a range of biological activities, including antimicrobial, anticancer, and antioxidant effects. nih.govresearchgate.net However, the specific biological targets and mechanisms of action for 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- remain largely unknown.

Future research in this area should include:

High-Throughput Screening: Screening the compound against a wide array of biological targets, such as enzymes, receptors, and ion channels, could rapidly identify potential areas of activity.

Phenotypic Screening: Assessing the effects of the compound on various cellular models of disease (e.g., cancer cell lines, neuronal cells) can uncover novel therapeutic possibilities.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to elucidate the precise molecular interactions responsible for the observed effect. This could involve techniques such as Western blotting, qPCR, and reporter gene assays.

Given the structural similarity to other bioactive phenolic lipids, potential areas of investigation include its effects on cell membrane integrity, modulation of inflammatory pathways, and interaction with nuclear receptors. nih.gov

Potential for Derivatization Towards Specific Research Probes

The chemical structure of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- lends itself to derivatization, which could be exploited to create valuable research tools. The two hydroxyl groups on the resorcinol ring are prime sites for chemical modification.

Future derivatization efforts could focus on creating:

Fluorescent Probes: Attaching a fluorophore to the molecule would allow for its visualization within cells and tissues, enabling studies of its uptake, distribution, and localization.

Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to identify its binding partners and biological targets.

Photoaffinity Probes: Incorporating a photo-reactive group would allow for the covalent labeling of target proteins upon UV irradiation, providing a powerful tool for target identification.

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)-, the integration of "omics" technologies will be indispensable. mdpi.comnih.gov These approaches provide a global view of the changes occurring within a biological system in response to a chemical stimulus. researchgate.net

Future research should leverage:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in cells or tissues treated with the compound. This can provide insights into the cellular pathways that are modulated.

Proteomics: To analyze changes in the abundance and post-translational modifications of proteins. This can help to identify the specific proteins that are affected by the compound.

Metabolomics: To profile the changes in small molecule metabolites. This can reveal alterations in metabolic pathways and provide a functional readout of the cellular response. rsc.org

By integrating data from these different omics platforms, it will be possible to construct a detailed molecular picture of the mechanism of action of 1,3-Benzenediol, 5-(1,1-dimethylhexyl)- and to identify potential biomarkers of its effects. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |